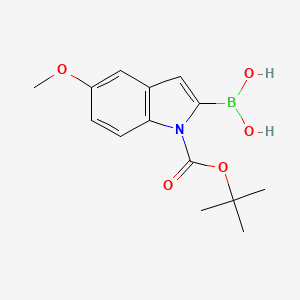

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid

Übersicht

Beschreibung

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is a useful research compound. Its molecular formula is C14H18BNO5 and its molecular weight is 291.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .

Pharmacokinetics

It’s known that the compound has a molecular weight of 29111, a density of 119±01 g/cm3, and a boiling point of 4759±550 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid . For instance, its stability is influenced by storage conditions, with optimal stability observed at 2-8°C .

Biochemische Analyse

Biochemical Properties

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a boron-containing reagent that can form carbon-carbon bonds through palladium-catalyzed cross-coupling with various electrophiles. The boronic acid group interacts with palladium complexes, facilitating the transmetalation step in the reaction mechanism .

In addition to its role in synthetic chemistry, this compound can interact with enzymes and proteins that recognize boronic acid moieties. For example, it may inhibit serine proteases by forming reversible covalent bonds with the active site serine residue, thereby modulating enzyme activity . This interaction is crucial for understanding the compound’s potential as a biochemical tool and therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating key signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases or phosphatases involved in cell signaling, leading to altered phosphorylation states of target proteins and subsequent changes in cellular responses .

Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators. This interaction can result in changes in the expression levels of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism may involve alterations in metabolic fluxes and the levels of key metabolites, thereby influencing overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction .

For example, this compound may inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access and catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The stability of this compound is influenced by its chemical structure, particularly the presence of the Boc protecting group, which can be cleaved under certain conditions .

Degradation of this compound may lead to the formation of byproducts that can affect its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and induction of apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can be metabolized by enzymes such as esterases, which cleave the Boc protecting group, leading to the formation of active metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux within the cell.

Additionally, this compound may influence the levels of key metabolites, such as nucleotides, amino acids, and lipids, by modulating enzyme activity and metabolic pathways . This impact on metabolic pathways is important for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . This localization is important for its biochemical activity, as it determines the sites of interaction with target biomolecules and the subsequent cellular effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes, influencing gene expression .

Additionally, this compound may be targeted to the cytoplasm or mitochondria, where it can modulate metabolic pathways and cellular signaling

Biologische Aktivität

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid, with CAS number 1217500-60-1, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₁₅H₁₈BNO₆

- Molecular Weight : 319.12 g/mol

- Purity : Typically >95%

- Storage Conditions : Should be stored in an inert atmosphere at -20°C to maintain stability .

The indole structure in this compound is significant due to its role in various biological processes. Indoles and their derivatives have been shown to interact with multiple biological targets, including receptors involved in neurotransmission and cell signaling pathways. Specifically, boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence enzyme activity and protein interactions.

Anticancer Activity

Recent studies have highlighted the potential of indole-based boronic acids as anticancer agents. For instance, the compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression:

- PKMYT1 Inhibition : Inhibitors targeting PKMYT1 (a regulator of CDK1 phosphorylation) have shown promise in treating cancers with DNA damage response deficiencies. The structure of this compound may contribute to its selectivity and potency against such targets .

Neuroprotective Effects

Indole derivatives are also noted for their neuroprotective properties. Compounds similar to this compound have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole ring and boronic acid moiety can significantly alter potency and selectivity:

- Functional Groups : The presence of methoxy groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.

- Boronic Acid Functionality : The ability to form reversible bonds with target proteins allows for a dynamic interaction that can be exploited for selective inhibition .

Safety and Toxicity

Safety data indicate that while this compound has beneficial properties, it also requires careful handling due to potential hazards associated with boronic acids:

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Pharmaceutical Development

- This compound is crucial in the synthesis of various pharmaceutical agents, especially in developing targeted cancer therapies. Its ability to participate in cross-coupling reactions facilitates the formation of complex medicinal compounds.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this boronic acid could effectively inhibit specific cancer cell lines, highlighting its potential as a therapeutic agent.

-

Bioconjugation

- (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is used in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This enhances drug delivery systems by improving the stability and bioavailability of therapeutic agents.

- Data Table :

Application Description Example Bioconjugation Attaching biomolecules to surfaces Drug delivery systems using nanoparticle carriers -

Organic Synthesis

- The compound serves as a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds.

- Case Study : Research published in Organic Letters reported successful applications of this compound in synthesizing complex indole derivatives, showcasing its versatility as a coupling partner.

-

Material Science

- In material science, this compound is utilized to develop advanced materials, including polymers with specific properties for electronics and coatings.

- Data Table :

Material Type Properties Application Polymers Conductive, durable Electronics and coatings -

Analytical Chemistry

- The compound is also employed in analytical methods for detecting and quantifying other substances, enhancing the accuracy of chemical analysis across various industries.

- Example : It has been used in high-performance liquid chromatography (HPLC) methods to improve separation efficiency.

Eigenschaften

IUPAC Name |

[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-6-5-10(20-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLVPMBCKHDVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383346 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290331-71-4 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID, N-BOC PROTECTED | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.